trans-3-Fluoro-4-hydroxy-tetrahydropyran

Stereochemistry Chiral Synthesis Structure-Activity Relationship

Procuring generic '3-fluoro-4-hydroxy-tetrahydropyran' without explicit stereochemical specification introduces unacceptable variability in pharmacophore-dependent assays. This compound resolves that risk with defined trans (3S,4S) configuration, delivering consistent spatial orientation of the C4-hydroxyl hydrogen-bond donor/acceptor for rigorous SAR analysis. • Orthogonal reactivity: C4-OH selectively functionalized while C3-F remains inert, enabling convergent synthetic strategies • ≥97% purity suitable for HTS and quantitative biological assays free from stereoisomeric contamination • Available in research quantities (100 mg-1 g) with batch-to-batch stereochemical consistency

Molecular Formula C5H9FO2
Molecular Weight 120.12 g/mol
CAS No. 1443112-12-6
Cat. No. B6307996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Fluoro-4-hydroxy-tetrahydropyran
CAS1443112-12-6
Molecular FormulaC5H9FO2
Molecular Weight120.12 g/mol
Structural Identifiers
SMILESC1COCC(C1O)F
InChIInChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
InChIKeyMSXRZCAECMOKSR-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Fluoro-4-hydroxy-tetrahydropyran: Procurement & Specifications


trans-3-Fluoro-4-hydroxy-tetrahydropyran (CAS 1443112-12-6), also referred to as (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-ol, is a chiral, fluorinated heterocyclic building block with the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol . As a fluorinated derivative of tetrahydropyran, it is primarily employed as a synthetic intermediate and molecular scaffold in medicinal chemistry programs where precise stereochemistry and fluorine-induced modulation of physicochemical properties are required . The compound is commercially available at purities of ≥95% to ≥97% from multiple specialty chemical suppliers, with common packaging sizes ranging from 100 mg to 1 g .

Stereochemical control Defined trans-(3S,4S) configuration supports chiral SAR and pharmacophore modeling workflows
Fluorinated scaffold C3-fluorine substituent enables metabolic stability and conformational biasing studies
Orthogonal handles C4-hydroxyl and C3-fluorine support sequential derivatization in multi-step synthesis

trans-3-Fluoro-4-hydroxy-tetrahydropyran: Generic Substitution Risks


Procurement of a generic “3-fluoro-4-hydroxy-tetrahydropyran” without strict specification of stereochemistry introduces unacceptable risk in applications demanding defined three-dimensional pharmacophores. The compound is explicitly characterized as the trans (3S,4S) enantiomeric pair, which exhibits distinct conformational preferences and reactivity profiles compared to its cis diastereomer or any unresolved stereoisomeric mixture . In medicinal chemistry contexts, where fluorine is used to block metabolic soft spots and the tetrahydropyran ring serves as a rigidifying scaffold, substitution with a non-fluorinated analog (e.g., 4-hydroxytetrahydropyran) fundamentally alters lipophilicity and hydrogen-bonding capacity, while substitution with a cis-fluoro isomer changes the spatial vector of the hydroxyl group, which can be critical for target engagement [1]. The following quantitative evidence demonstrates why this specific compound must be differentiated from its closest analogs in procurement decisions.

trans-(3S,4S) configuration with antiperiplanar F/OH orientation and defined spatial vector

cis diastereomer presents altered pharmacophore geometry; hydroxyl vector shift may disrupt target engagement

C3-fluorine substituent provides electron-withdrawing effect and reported metabolic stability enhancement

Non-fluorinated 4-hydroxytetrahydropyran lacks C-F inductive effect; lipophilicity and metabolic profile may shift

Dual functional handles (C4-OH + C3-F) enable orthogonal derivatization strategies

Single-handle analogs limit derivatization routes and may increase building-block count in convergent synthesis

trans-3-Fluoro-4-hydroxy-tetrahydropyran: Differentiated Evidence


Stereochemistry: trans vs. cis Configuration

The compound is commercially specified and characterized as the trans-(3S,4S) enantiomeric pair, explicitly defined by its IUPAC name (3S,4S)-3-fluorooxan-4-ol and isomeric SMILES notation . This stereochemical assignment differentiates it fundamentally from the cis-3-fluoro-4-hydroxy-tetrahydropyran diastereomer, in which the fluorine and hydroxyl groups adopt a synperiplanar orientation rather than the antiperiplanar trans arrangement . The defined trans stereochemistry ensures a specific spatial vector for the hydroxyl group relative to the fluorine atom and the tetrahydropyran ring plane, a parameter that is not controllable when using cis isomer mixtures or racemic cis/trans blends.

Stereochemistry: trans vs cis
Data to verify

trans-(3S,4S): antiperiplanar F/OH orientation; cis: synperiplanar orientation with distinct IUPAC names and SMILES

Stereochemical attribution review required for chiral SAR campaigns

Supplier chiral specification review recommended

Stereochemistry Chiral Synthesis Structure-Activity Relationship

Fluorine vs. Non-Fluorinated Reactivity

The presence of the fluorine atom at the 3-position introduces a strong electron-withdrawing inductive effect (-I effect) and enables potential σ*C-F orbital interactions, features absent in the non-fluorinated analog 4-hydroxytetrahydropyran . Fluorinated tetrahydropyran derivatives are widely documented to exhibit enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts, a principle established across medicinal chemistry literature [1]. The C-F bond at the 3-position creates a stereoelectronic environment that influences both the pKa of the adjacent hydroxyl group and the conformational equilibrium of the tetrahydropyran ring, parameters directly relevant to both chemical derivatization and biological target interaction [2].

Fluorine vs non-fluorinated
Class-level

C3-F introduces -I effect and potential metabolic shielding; non-fluorinated analog lacks these electronic features

Supports metabolic stability screening context

Direct pair data not available in open literature

Metabolic Stability Fluorine Chemistry Bioisostere

Dual Functional Handles for Orthogonal Derivatization

The compound possesses two chemically distinct functional groups: a secondary hydroxyl at C4 and a fluorine atom at C3. This dual functionality permits orthogonal derivatization strategies—the hydroxyl can undergo esterification, etherification, or oxidation while the C-F bond remains inert to most nucleophilic and basic conditions [1]. In contrast, analogs such as 3-fluorotetrahydropyran (lacking the hydroxyl) or 4-hydroxytetrahydropyran (lacking the fluorine) offer only a single reactive handle, limiting the complexity of downstream molecular architectures that can be accessed from a single starting material .

Dual functional handles
Head-to-head

2 handles (C4-OH + C3-F) vs 1 handle in 3-fluorotetrahydropyran or 4-hydroxytetrahydropyran

Supports orthogonal derivatization workflow

OH reactivity and C-F inertness documented in fluoroorganic chemistry

Building Block Synthetic Intermediate Orthogonal Reactivity

Conformational Preference: trans vs. cis

Computational and NMR studies on related fluorinated tetrahydropyran systems demonstrate that the trans arrangement of the C3-F and C4-OH substituents favors a distinct chair conformation where both substituents occupy equatorial or pseudo-equatorial positions to minimize 1,3-diaxial interactions, whereas the cis isomer forces one substituent into an axial orientation [1]. The fluorine atom's strong gauche effect and stereoelectronic interactions with the ring oxygen (nO → σ*C-F) further bias the conformational equilibrium, a phenomenon not observed in the cis diastereomer [1]. The specific trans geometry of CAS 1443112-12-6 thus presents a defined and predictable conformational profile that can be leveraged in structure-based drug design.

Conformational preference
Class-level

trans favors diequatorial F/OH orientation with lower conformational energy; cis forces axial substituent

Supports conformational modeling context

Inferred from DFT and NMR studies of analogous fluorinated heterocycles

Conformational Analysis Molecular Modeling Fluorine Effect

High Purity for Reproducible SAR

The compound is routinely supplied at a purity specification of ≥97% by multiple reputable vendors including Aladdin Scientific (Item T629241) and CymitQuimica (Ref. 10-F696167) . This high purity threshold ensures that biological assay results and synthetic yields are not confounded by the presence of stereoisomeric impurities or degradation products. In procurement scenarios where the compound is used as a key intermediate in multi-step syntheses, a documented purity of ≥97% provides a defined baseline for yield calculations and impurity tracking that is absent when sourcing from vendors offering unspecified or lower-purity (e.g., 90-95%) material .

Commercial purity specification
Data to verify

≥97% by HPLC or GC

Supports lot-consistency review for assay reproducibility

CoA documentation review recommended

Purity Specification Quality Control Reproducibility

trans-3-Fluoro-4-hydroxy-tetrahydropyran: Application Scenarios


Medicinal Chemistry: Stereospecific SAR

This compound is ideally suited for medicinal chemistry programs investigating the effect of fluorine substitution at the 3-position of a tetrahydropyran scaffold while maintaining a defined trans stereochemical relationship with a C4-hydroxyl group. The (3S,4S) configuration ensures a consistent spatial vector for the hydroxyl hydrogen-bond donor/acceptor, enabling rigorous structure-activity relationship (SAR) analysis free from stereochemical ambiguity . The dual functionality (C3-F and C4-OH) permits systematic derivatization of the hydroxyl group while the fluorine atom remains intact, allowing medicinal chemists to independently probe the contributions of fluorine-mediated metabolic stabilization and conformational biasing .

Orthogonal Derivatization Building Block

In multi-step organic syntheses, this compound serves as a versatile building block where the C4-hydroxyl can be selectively functionalized (e.g., esterified, etherified, or converted to a leaving group) while the C3-fluorine remains chemically inert under standard conditions [1]. This orthogonal reactivity profile distinguishes it from analogs bearing only a single reactive handle, enabling more convergent synthetic strategies. The commercial availability at ≥97% purity reduces the need for pre-functionalization purification, directly benefiting reaction yield optimization and impurity profiling .

Conformational and Computational Studies

The trans configuration of this compound provides a defined conformational preference that can be exploited in molecular modeling and NMR conformational analysis studies. The predictable diequatorial orientation of the F and OH substituents in the preferred chair conformation simplifies computational docking and molecular dynamics simulations [2]. This makes the compound a valuable probe for studying fluorine-induced conformational effects (e.g., gauche effect, stereoelectronic nO → σ*C-F interactions) in six-membered heterocycles, providing a well-defined comparator to the conformationally distinct cis diastereomer [2].

High-Throughput Screening and Bioassays

The documented commercial purity specification of ≥97% supports the use of this compound in high-throughput screening (HTS) and quantitative biological assays where trace impurities could confound activity measurements . The defined stereochemistry eliminates the risk of false negatives or positives arising from stereoisomeric contamination, a critical consideration when the compound is used as a positive control, reference standard, or key intermediate in probe molecule synthesis .

Application
Selection Property
Validation Focus
Stereospecific SAR studies
Trans stereochemical configuration
Chiral identity confirmation by HPLC or NMR
Multi-step synthetic workflows
Dual orthogonal functional handles
Derivatization compatibility testing
Conformational analysis studies
Defined trans chair preference
Computational conformer validation
High-throughput screening studies
High-purity specification
Batch CoA documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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